
(Z)-hex-2-en-4-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-hex-2-en-4-ynal is a hex-2-en-4-ynal.
Aplicaciones Científicas De Investigación
1. Chemical Transformation and Synthesis
- (Z)-hex-2-en-4-ynal can undergo chemical transformations, such as intramolecular redox reactions, to produce different compounds. For instance, Chen et al. (2012) described a simple treatment of conjugated all E-dienal, which afforded an intramolecular redox product, non-conjugated Z-enoic acid, under specific conditions without the usage of a metal catalyst (Chen et al., 2012).
2. Organic Chemistry and Molecular Interactions
- In the field of organic chemistry, this compound is involved in various reactions and syntheses. Harwood and Kitchen (1993) explored its role in the tandem generation and intramolecular trapping of chiral stabilized azomethine ylids with alkyne dipolarophiles (Harwood & Kitchen, 1993).
- Additionally, Ramachandran et al. (2005) investigated the stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates and E,Z-muconic acid diesters via organo-catalyzed self-coupling of propiolates, demonstrating the versatility of this compound in synthetic applications (Ramachandran et al., 2005).
3. Atmospheric Chemistry and Environmental Studies
- This compound's derivatives have been studied in the context of atmospheric chemistry. Pfrang et al. (2006) investigated the night-time atmospheric chemistry of biogenic volatile organic compounds related to this compound. Their study highlights the importance of understanding the interaction of such compounds with environmental factors (Pfrang et al., 2006).
Propiedades
Fórmula molecular |
C6H6O |
|---|---|
Peso molecular |
94.11 g/mol |
Nombre IUPAC |
(Z)-hex-2-en-4-ynal |
InChI |
InChI=1S/C6H6O/c1-2-3-4-5-6-7/h4-6H,1H3/b5-4- |
Clave InChI |
NTDJURCPQZXMKS-PLNGDYQASA-N |
SMILES isomérico |
CC#C/C=C\C=O |
SMILES canónico |
CC#CC=CC=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



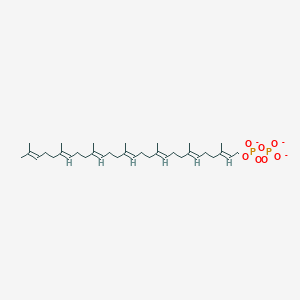

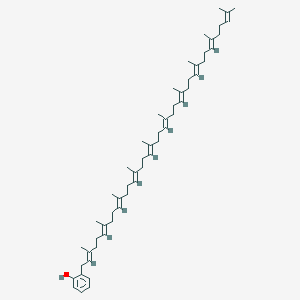

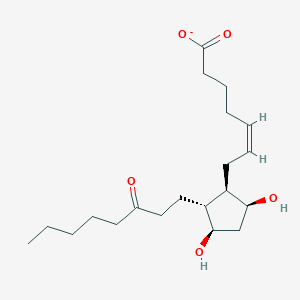
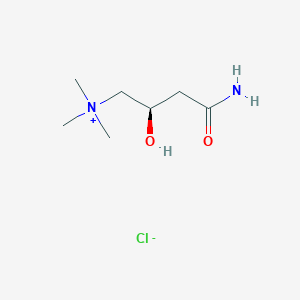

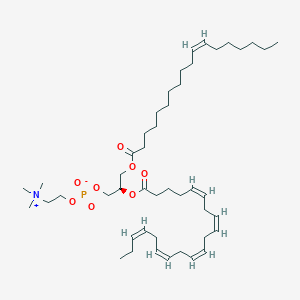
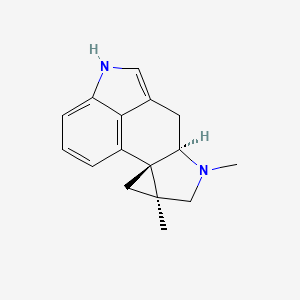
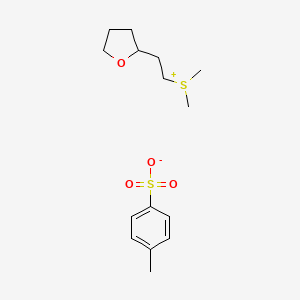
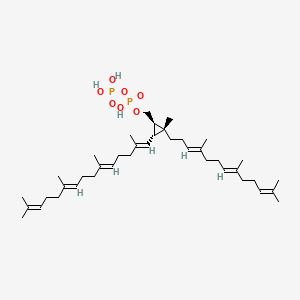
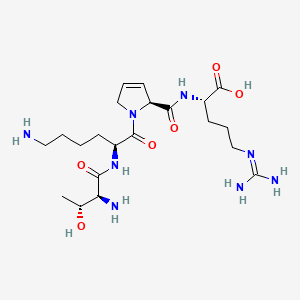
![4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)
